Gcn2-IN-6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

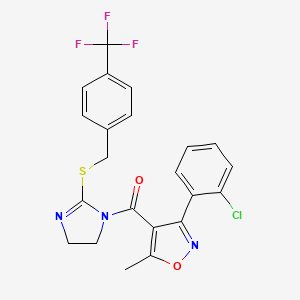

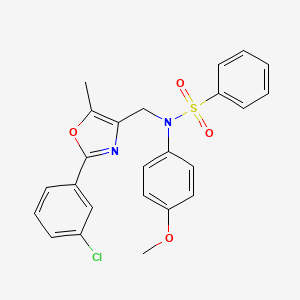

Gcn2-IN-6, also known as Compound 6d, is a potent and orally available GCN2 inhibitor . It has been confirmed by in-house enzymatic (IC50 of 1.8 nM) and cellular assays (IC50 of 9.3 nM) . This compound is also a eIF2α kinase PERK inhibitor with an IC50 of 0.26 nM (in enzymatic assay) and 230 nM (in cells) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

科学的研究の応用

GCN2 Inhibitors as Antitumor Agents

GCN2 (General control nonderepressible 2) is a key regulator of amino acid homeostasis and plays a significant role in cancer survival under amino acid depletion in the tumor microenvironment. Research by Fujimoto et al. (2019) focused on the discovery of novel GCN2 inhibitors, aiming to create first-in-class antitumor agents. Their study led to the development of potent inhibitors with enhanced potency and pharmacokinetic profiles in mice. Specifically, compound 6d showed promising antiproliferative activity in acute lymphoblastic leukemia (ALL) cell lines and suppressed GCN2 pathway activation in both the ALL cell line and mouse xenograft model (Fujimoto et al., 2019).

GCN2's Role in Tumor Development and Progression

GCN2 has garnered interest as a potential target in oncology. Studies have indicated that GCN2 may be overexpressed in cancer, helping cells survive under nutritional stress and contributing to the development of chemotherapeutic resistance. This review by Gold and Masson (2022) provides a comprehensive summary of the biochemical, molecular, and cellular literature associated with GCN2 in various cancers, aiming to discern the specific circumstances under which targeting GCN2 could be beneficial (Gold & Masson, 2022).

GCN2 in Stress Response and Longevity

Rousakis et al. (2013) established the role of Caenorhabditis elegans GCN-2 under amino acid limitation as a translation initiation factor 2 (eIF2) kinase. Their research highlighted the central role of GCN-2 kinase activity in survival under nutrient stress and its mediation of lifespan extension conferred by dietary restriction or inhibition of the major nutrient-sensing pathway, target of rapamycin (TOR). This study contributes to the understanding of mechanisms that confer longevity and healthspan (Rousakis et al., 2013).

GCN2 in Amino Acid Deprivation and Lipid Homeostasis

Towle (2007) discussed the broader role of GCN2 in controlling lipid homeostasis in response to amino acid deprivation. This highlights GCN2's function beyond its well-known role in protein synthesis repression and induction of specific proteins under nutrient stress (Towle, 2007).

GCN2 in Immune System Regulation

Zhao et al. (2023) explored the roles of GCN2 in the immune system, including both innate and adaptive immune cells. They discussed the antagonism of GCN2 and mTOR pathways in immune cells, highlighting GCN2's involvement in various immune-related diseases. Understanding GCN2's functions and signaling pathways in the immune system under various conditions could aid in developing therapies for immune-relevant diseases (Zhao et al., 2023).

作用機序

特性

IUPAC Name |

N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2F2N4O3S/c20-12-5-11(9-28)17(21)16(6-12)31(29,30)27-15-4-3-14(22)13(18(15)23)2-1-10-7-25-19(24)26-8-10/h3-8,27-28H,9H2,(H2,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXAWOQPYMAEFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NS(=O)(=O)C2=CC(=CC(=C2Cl)CO)Cl)F)C#CC3=CN=C(N=C3)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2652971.png)

![1-(4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)phenyl)ethan-1-one](/img/structure/B2652972.png)

![2-(3-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2652974.png)

![4-[[2-(2-bromo-4-formylphenoxy)acetyl]amino]-N,N-diethylbenzamide](/img/structure/B2652976.png)

![Ethyl 2-[[3-(4-methoxyphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2652977.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2652978.png)

![3-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2652982.png)

![1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652987.png)